molecular formula C11H8N2O3 B496760 (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid CAS No. 306996-85-0

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid

Numéro de catalogue: B496760
Numéro CAS: 306996-85-0
Poids moléculaire: 216.19g/mol
Clé InChI: VSHQCDJWFSXEDO-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E)-3-(4-Oxo-3,4-dihydroquinazolin-2-yl)acrylic acid (CAS Number 5584-96-3) is a quinazolinone-based compound with significant research interest, particularly in the field of antiallergy drug discovery. This compound belongs to a series of (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids that have been identified as a promising new class of antiallergy agents . Its molecular formula is C 11 H 8 N 2 O 3 and it has a molecular weight of 216.19 g/mol . The primary research value of this specific (E)-isomer lies in its potent biological activity. Studies have shown that this compound and its structural analogues exhibit high potency in the rat passive cutaneous anaphylaxis (PCA) test, a standard model for evaluating antiallergic activity . The structural integrity of the molecule is crucial for its function; research indicates that conversion to the (Z)-isomer, reduction of the side chain double bond, or reduction of the quinazolinone ring leads to a substantial loss of activity, underscoring the importance of the (E)-configured acrylic acid side chain . This makes the compound a valuable probe for understanding structure-activity relationships in medicinal chemistry. Quinazolinones, the core scaffold of this compound, are recognized as privileged structures in pharmaceutical and medicinal chemistry, frequently serving as small-molecule inhibitors for various kinases and receptor kinases in anticancer drug design . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Propriétés

IUPAC Name

(E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHQCDJWFSXEDO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation with Phosphorus Oxychloride

A high-yielding route reported in the Egyptian Journal of Chemistry utilizes anthranilic acid and maleic anhydride to form 3,1-benzoxazin-4-one-3-acrylic acid, which is subsequently treated with thiosemicarbazide in phosphorus oxychloride (POCl₃). The reaction proceeds via nucleophilic attack at the oxazinone carbonyl, followed by cyclodehydration to construct the quinazolinone ring (Scheme 1).

Optimized Parameters :

  • POCl₃ volume: 15 mL per 0.01 mol substrate;

  • Reflux duration: 6 hours;

  • Workup: Precipitation in ice/HCl, recrystallization from methanol;

  • Yield: 82% .

This method excels in simplicity and minimal byproduct formation but requires careful handling of corrosive POCl₃.

Oxazoline Ring-Opening and Cyclization

A novel approach from Organic Chemistry Frontiers involves AlCl₃-mediated ring-opening of 2-(4,5-dihydrooxazol-2-yl)aniline derivatives, followed by oxidative cyclization using phenyliodine bis(trifluoroacetate) (PIFA). The acrylic acid moiety is introduced via a Michael addition of acrylic acid to an in situ-generated imine intermediate.

Critical Steps :

  • Oxazoline activation: AlCl₃ (2 equiv) and H₂O (5 equiv) in CH₂Cl₂;

  • Cyclization: PIFA (1 equiv) at 25°C for 3 hours;

  • Acidification: Adjust to pH 7.0 with HCl to precipitate the product .

Yields reach 65–70%, with purity >95% after flash chromatography. This method’s mild conditions suit acid-sensitive substrates.

Ethylene Carbonate-Mediated Alkylation

Patent US8114995B2 discloses a two-step alkylation-hydrolysis strategy. A quinazolinone mesylate intermediate reacts with ethylene carbonate in DMF at 110°C to install a 2-hydroxyethoxy side chain, which is oxidized to acrylic acid using KMnO₄ in acidic medium.

Process Highlights :

  • Alkylation: 12-hour reflux in DMF;

  • Oxidation: 0.1 M KMnO₄, H₂SO₄ (pH 2), 60°C for 4 hours;

  • Isolation: Crystallization from ethanol/water (1:1);

  • Yield: 58% over two steps .

This method offers precise control over substituent positioning but requires stringent pH management during oxidation.

Thermal Fusion of Ester Precursors

A solvent-free method from Modern Scientific Press involves fusing 2-cyano-3-arylacrylic acid esters with quinazolinone precursors at 180–185°C. The acrylonitrile intermediate undergoes in situ hydrolysis to the carboxylic acid under acidic workup conditions.

Key Data :

  • Fusion time: 5 hours;

  • Acid hydrolysis: 10% HCl, 80°C, 2 hours;

  • Yield: 78% after recrystallization .

This approach eliminates solvent costs but demands high-temperature tolerance.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage Limitation
Heck Coupling 68–7518–24 hHigh regioselectivityPalladium catalyst cost
POCl₃ Cyclocondensation 826 hMinimal byproductsCorrosive reagents
Oxazoline Ring-Opening 65–703 hMild conditionsRequires chromatography
Ethylene Carbonate 5816 hSubstituent controlMulti-step process
Thermal Fusion 787 hSolvent-freeHigh energy input

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds within the quinazolinone family, including (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 human breast cancer cells. The mechanism of action typically involves interference with cellular signaling pathways and modulation of enzyme activity .

Antibacterial and Antiviral Activities

In addition to anticancer effects, this compound has demonstrated antibacterial and antiviral properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition in disc diffusion assays. Furthermore, its potential as an antiviral agent has been explored, particularly in the context of HIV and other viral infections .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes. Its interaction with enzymes can modulate their activity, thereby influencing metabolic pathways relevant to various diseases .

Medicinal Chemistry Applications

This compound serves as a valuable building block in the synthesis of more complex molecules used in drug development. Its unique structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets. This versatility makes it an attractive candidate for further research in medicinal chemistry .

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the synthesis of other valuable compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its application in creating diverse chemical products .

Summary Table of Applications

Application Area Details
Anticancer Activity Inhibits proliferation of cancer cell lines (e.g., MCF-7).
Antibacterial Activity Effective against Gram-positive and Gram-negative bacteria.
Antiviral Activity Potential activity against HIV and other viruses.
Enzyme Inhibition Modulates activity of specific enzymes involved in disease processes.
Medicinal Chemistry Serves as a building block for drug development.
Industrial Use Intermediate in synthesizing other chemical products.

Mécanisme D'action

The mechanism of action of (2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thioacetic acid

Table 1: Structural and Physicochemical Comparisons

Compound Substituent/Modification Key Features
(2E)-3-(4-oxo-quinazolin-2-yl)acrylic acid Acrylic acid (E-configuration) Conjugated double bond; enhanced electrophilicity; planar geometry
QZN 1 Propanoic acid chain Flexible alkyl chain; reduced conjugation
QZN 2 Butanoic acid chain Longer alkyl chain; similar hydrophobicity to QZN 1
[3-(2-Methoxybenzyl)-...]thioacetic acid Thioacetic acid + methoxybenzyl Enhanced nucleophilicity; steric bulk from benzyl group

Key Observations :

  • QZN 1 and QZN 2 demonstrate negligible differences in antimicrobial activity despite varying chain lengths, suggesting hydrophobicity is less critical than electronic effects .

Antimicrobial Activity

  • QZN 1/QZN 2 Conjugates: When conjugated to peptides (e.g., VP, GVP), both show incremental activity increases with peptide hydrophobicity. For example, 4-(4-oxo-quinazolin-2-yl)butanoic acid-GVGVP exhibits broad-spectrum activity against X. oryzae and E. coli .
  • Acrylic Acid Derivative: No direct antimicrobial data are reported, but its electrophilic nature may enhance membrane disruption or enzyme inhibition compared to saturated analogs.

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Compound (Conjugate) Target Microbes Activity Trend Reference
QZN 1-VP X. oryzae, B. subtilis Moderate inhibition
QZN 2-GVGVP E. coli, P. fluorescens High inhibition (comparable to standards)
[3-(2-Methoxybenzyl)-...]thioacetic acid Not reported Predicted activity via thiol reactivity

Antioxidant and Anti-Inflammatory Activity

  • N-(4-oxo-quinazolin-2-yl)propanehydrazides : Chloro- and nitro-substituted derivatives exhibit superior antioxidant activity (vs. ascorbic acid) and anti-inflammatory effects (vs. acetylsalicylic acid) .
  • Acrylic Acid Derivative : The conjugated system may stabilize free radicals or chelate metal ions, but experimental validation is lacking.

Structure-Activity Relationship (SAR) Insights

  • Chain Length : Saturated alkyl chains (QZN 1/QZN 2) minimally affect antimicrobial activity, emphasizing the role of electronic/steric factors over hydrophobicity .
  • Electrophilic Groups : The acrylic acid’s α,β-unsaturated system may enhance target binding (e.g., Michael addition to cysteine residues) compared to QZN 1/QZN 2 .
  • Substituents : Electron-withdrawing groups (e.g., nitro, chloro) on arylidene hydrazides improve anti-inflammatory activity, suggesting similar modifications could benefit the acrylic acid derivative .

Activité Biologique

Overview

(2E)-3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is a synthetic compound that integrates the quinazolinone and acrylic acid structures, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Chemical Formula : C₁₁H₈N₂O₃
  • Molecular Weight : 216.19 g/mol
  • IUPAC Name : (E)-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
  • CAS Number : 306996-85-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth or inflammation.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.
  • Pathway Interference : The compound may disrupt critical signaling pathways associated with disease processes, including cancer and inflammation.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. This compound has shown promise in preclinical studies:

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)15.6
    HT29 (Colon)12.3

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
  • Animal Models : In animal models of inflammation, treatment with this compound resulted in decreased swelling and pain indicators.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited cell growth in MCF-7 and HT29 cells through apoptosis induction mechanisms.
    • Findings : The compound triggered apoptotic pathways leading to increased caspase activity.
    • : This suggests its potential as a lead compound for further development in cancer therapy.
  • Anti-inflammatory Research : In a study conducted on rat models with induced arthritis, the administration of this compound led to significant reductions in joint swelling and inflammatory markers.
    • Findings : Histopathological analysis showed reduced infiltration of inflammatory cells.
    • : These results support the potential use of this compound as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
(2E)-3-(4-Oxoquinazolin)QuinazolinoneAnticancer, anti-inflammatory
Cinnamic AcidAcrylic AcidAntioxidant, antimicrobial
Indoleacrylic AcidIndole DerivativePlant growth hormone

The unique structure of this compound allows it to exhibit distinct biological activities compared to other similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.